molecular formula C7H9ClN2O2 B1374686 (6-Amino-pyridin-2-yl)-acetic acid hydrochloride CAS No. 1965308-87-5

(6-Amino-pyridin-2-yl)-acetic acid hydrochloride

Cat. No. B1374686
CAS RN: 1965308-87-5
M. Wt: 188.61 g/mol
InChI Key: WYFDIFMZMXNCMX-UHFFFAOYSA-N
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Description

“(6-Amino-pyridin-2-yl)-acetic acid hydrochloride” is a chemical compound with the molecular formula C7H9ClN2O2 . It’s often used in various chemical and pharmaceutical applications .


Synthesis Analysis

The synthesis of such compounds often involves complex chemical reactions. For instance, a ring cleavage methodology reaction has been reported for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .


Molecular Structure Analysis

The molecular structure of “(6-Amino-pyridin-2-yl)-acetic acid hydrochloride” is determined by its molecular formula, C7H9ClN2O2 . The compound contains a pyridine ring, which is a six-membered heterocyclic ring with one nitrogen atom .


Chemical Reactions Analysis

The chemical reactions involving “(6-Amino-pyridin-2-yl)-acetic acid hydrochloride” can be complex and varied. For example, the transformation of similar compounds has been proposed to go via the subsequent formation of imine, the addition of alcohol to the alkyne moiety, intramolecular cyclization, and p -TSA catalyzed dehydration .


Physical And Chemical Properties Analysis

“(6-Amino-pyridin-2-yl)-acetic acid hydrochloride” is a white or gray crystalline powder with a melting point of 135°C . Its exact mass is 188.0352552 g/mol and it has a molecular weight of 188.61 g/mol .

Scientific Research Applications

Crystal Structure Analysis

The compound has been used in crystal structure analysis, such as in the study of the crystal structure of fluroxypyr, a pyridine herbicide. This study highlighted the interactions and bonding within the crystal structure of the herbicide (Park, Choi, Kwon, & Kim, 2016).

Synthesis of Anticancer Agents

It plays a role in the synthesis of potential anticancer agents, particularly in the formation of pyridooxazines and pyridothiazines, which have been evaluated for their effects on cell proliferation and survival in cancer models (Temple, Wheeler, Comber, Elliott, & Montgomery, 1983).

Synthesis of Amino Acid Derivatives

This compound is involved in the synthesis of new derivatives of ε-aminocaproic and γ-aminobutyric acid, which have potential biological activity. The synthesis process includes the introduction of a pyridine fragment into amino acid structures (Shilin, Voitenko, & Nechai, 2019).

Metal Ion Binding Studies

It has been used in studies examining metal ion binding, such as the condensation with the terminal amino group of a dipeptide to generate derivatives with ATCUN-like metal ion binding sites (Boa, Crane, Kowalczyk, & Sultana, 2005).

Molecular Docking and Screening

The compound features in molecular docking and screening studies, like the synthesis of novel pyridine derivatives for potential biological activity screening (Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey, 2018).

Antibacterial and Antifungal Activities

It is also utilized in the synthesis of new compounds for studying their antibacterial and antifungal activities, as shown in the synthesis of new pyridine derivatives (Patel & Agravat, 2007).

Fluorescence Properties and Antibacterial Activity

Research involving the synthesis of N-[(4,6-diaryl-3-pyridinecarbonitrile)-2-yl] amino acid esters and their fluorescence properties, as well as antibacterial activity, also utilizes this compound (Girgis, Kalmouch, & Hosni, 2004).

Future Directions

The future directions in the research and application of “(6-Amino-pyridin-2-yl)-acetic acid hydrochloride” and similar compounds are vast. They are often used as scaffolds for the development of new biologically active compounds . The synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons is a promising area of research .

properties

IUPAC Name

2-(6-aminopyridin-2-yl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2.ClH/c8-6-3-1-2-5(9-6)4-7(10)11;/h1-3H,4H2,(H2,8,9)(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYFDIFMZMXNCMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)N)CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-Amino-pyridin-2-yl)-acetic acid hydrochloride

CAS RN

1965308-87-5
Record name 2-Pyridineacetic acid, 6-amino-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1965308-87-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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